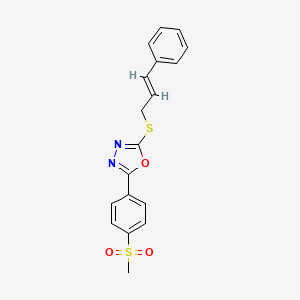
2-(Cinnamylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Cinnamylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole” is an organic compound that contains several functional groups, including a cinnamylthio group, a methylsulfonyl group, and an oxadiazole ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While the exact synthesis of this compound is not available, it might involve the reaction of a cinnamylthio compound with a 4-(methylsulfonyl)phenyl derivative in the presence of a base to form the oxadiazole ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The cinnamylthio and methylsulfonyl groups would be attached to this ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present. For instance, the presence of the polar sulfonyl group could increase the compound’s solubility in polar solvents .Mécanisme D'action
The mechanism of action of 2-(Cinnamylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole is not fully understood. However, it has been proposed that this compound exerts its biological effects through the inhibition of specific enzymes and signaling pathways. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. For instance, it has been reported to possess antioxidant properties, which may help to protect cells from oxidative damage. In addition, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Cinnamylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole in lab experiments is its high purity and yield. This makes it easier to obtain accurate and reproducible results. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(Cinnamylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole. One of the most promising areas of research is the development of this compound as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. In addition, further investigation is needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as materials science and environmental monitoring.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of this compound involves the reaction of cinnamylthiol with 4-(methylsulfonyl)phenylhydrazinecarbothioamide in the presence of phosphorus oxychloride. This compound has been extensively studied for its potential applications in antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The mechanism of action of this compound is not fully understood, and further investigation is needed to fully understand its potential applications in various fields.
Méthodes De Synthèse
The synthesis method of 2-(Cinnamylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole involves the reaction of cinnamylthiol with 4-(methylsulfonyl)phenylhydrazinecarbothioamide in the presence of phosphorus oxychloride. The reaction mixture is then refluxed for several hours to yield the desired product. This method has been reported to have a high yield and purity of the product.
Applications De Recherche Scientifique
2-(Cinnamylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields. It has been reported to possess antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. In addition, this compound has been investigated for its potential use as a fluorescent probe for detecting nitric oxide in biological systems.
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-methylsulfonylphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-25(21,22)16-11-9-15(10-12-16)17-19-20-18(23-17)24-13-5-8-14-6-3-2-4-7-14/h2-12H,13H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATOJARCRCOLAA-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SC/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

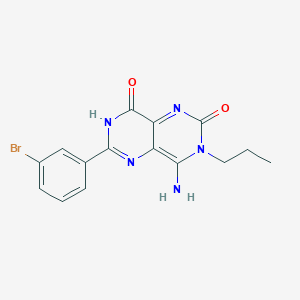
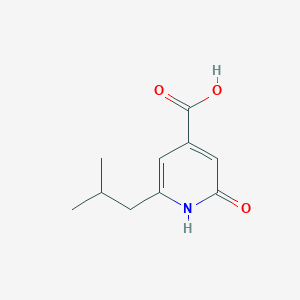

![2-Pyridin-3-yl-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2503896.png)
![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2503899.png)
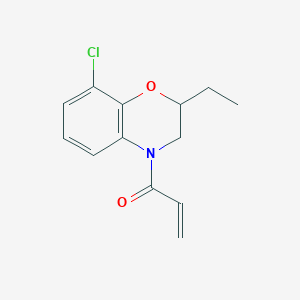
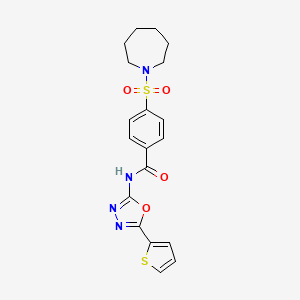
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2503905.png)
![3-methyl-2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2503906.png)
![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2503907.png)

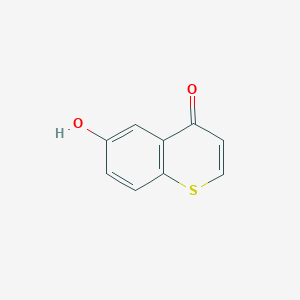
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2503911.png)
![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2503913.png)